molecular formula C22H28N2O5 B5620602 2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide

Cat. No. B5620602
M. Wt: 400.5 g/mol
InChI Key: DTSVJACZIMDINY-UHFFFAOYSA-N
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Description

Benzamide derivatives are a class of compounds with a wide range of biological and chemical properties. They are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

Benzamide derivatives can be synthesized through various chemical pathways, often involving the reaction of benzoyl chlorides with amines or the conversion of benzaldehydes to benzamides via reductive amination or amidation processes. A specific example is the synthesis of novel piperidine derivatives, which involves the reaction of benzoyl derivatives with piperidine to yield 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity (H. Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques like X-ray crystallography and spectroscopy. For instance, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating a triclinic system, and further supported by IR spectroscopy and DFT calculations (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, which can modify their chemical properties. For example, the synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers involved various chemical transformations to explore the structure-activity relationships of these compounds (T. Yanagi et al., 1999).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the nature of substituents on the benzamide ring. These properties are essential for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and electronic structure, are crucial for their biological activity. For instance, the electronic properties, such as HOMO and LUMO energies, of a novel benzamide compound were studied using DFT calculations, providing insights into its chemical reactivity and stability (S. Demir et al., 2015).

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-[2-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-15-4-5-17(28-15)8-11-23-22(26)20-14-19(27-3)6-7-21(20)29-18-9-12-24(13-10-18)16(2)25/h4-7,14,18H,8-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVJACZIMDINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(5-methyl-2-furyl)ethyl]benzamide

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